(1S,2S)-2-Methyl-6-oxocyclohexyl acetate
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Overview
Description
(1S,2S)-2-Methyl-6-oxocyclohexyl acetate is an organic compound with a unique structure that includes a cyclohexane ring substituted with a methyl group and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Methyl-6-oxocyclohexyl acetate typically involves the reaction of a cyclohexanone derivative with an acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired stereochemistry is achieved. For example, a common method involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acetylation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques ensures that the production process is efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Methyl-6-oxocyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with sodium borohydride results in an alcohol.
Scientific Research Applications
(1S,2S)-2-Methyl-6-oxocyclohexyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties
Mechanism of Action
The mechanism by which (1S,2S)-2-Methyl-6-oxocyclohexyl acetate exerts its effects involves interactions with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: This compound has a similar cyclohexane ring structure but with different functional groups.
Phorbol 12-myristate 13-acetate: Another acetate-containing compound with distinct biological activities
Uniqueness
(1S,2S)-2-Methyl-6-oxocyclohexyl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61592-57-2 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
[(1S,2S)-2-methyl-6-oxocyclohexyl] acetate |
InChI |
InChI=1S/C9H14O3/c1-6-4-3-5-8(11)9(6)12-7(2)10/h6,9H,3-5H2,1-2H3/t6-,9-/m0/s1 |
InChI Key |
WUSCNXOSNMIUAE-RCOVLWMOSA-N |
Isomeric SMILES |
C[C@H]1CCCC(=O)[C@H]1OC(=O)C |
Canonical SMILES |
CC1CCCC(=O)C1OC(=O)C |
Origin of Product |
United States |
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